molecular formula C10H19ClN2O B8214886 (3'S)-[1,3'-bipiperidin]-2-one hydrochloride

(3'S)-[1,3'-bipiperidin]-2-one hydrochloride

Cat. No.: B8214886
M. Wt: 218.72 g/mol
InChI Key: SSRAFPMCLJMCAU-FVGYRXGTSA-N
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Description

(3’S)-[1,3’-bipiperidin]-2-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by its unique structure, which includes a bipiperidine moiety and a hydrochloride salt form, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’S)-[1,3’-bipiperidin]-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with suitable reagents to form the bipiperidine structure, followed by the introduction of the hydrochloride group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (3’S)-[1,3’-bipiperidin]-2-one hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through crystallization or recrystallization techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3’S)-[1,3’-bipiperidin]-2-one hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

(3’S)-[1,3’-bipiperidin]-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3’S)-[1,3’-bipiperidin]-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Piperidinone: A piperidine derivative with a ketone functional group.

    Bipiperidine: A compound with two piperidine rings connected by a single bond.

Uniqueness

(3’S)-[1,3’-bipiperidin]-2-one hydrochloride is unique due to its specific bipiperidine structure and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are essential.

Properties

IUPAC Name

1-[(3S)-piperidin-3-yl]piperidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10-5-1-2-7-12(10)9-4-3-6-11-8-9;/h9,11H,1-8H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRAFPMCLJMCAU-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(=O)C1)[C@H]2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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